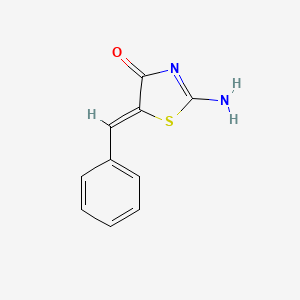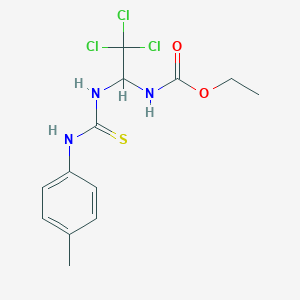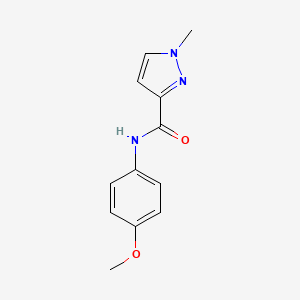
(Z)-5-Benzylidene-2-iminothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-Benzylidene-2-iminothiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by a thiazolidinone core structure, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a benzylidene group at the 5-position and an imino group at the 2-position further enhances its chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-Benzylidene-2-iminothiazolidin-4-one typically involves the condensation of thiazolidin-4-one with benzaldehyde under basic conditions. A common method includes the use of sodium hydroxide as a base in an ethanol solvent, where the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of 2-amino-5-benzylidene-thiazolidin-4-one.
Substitution: Formation of various substituted thiazolidinones depending on the nucleophile used.
科学的研究の応用
Chemistry: (Z)-5-Benzylidene-2-iminothiazolidin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound has been investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising lead compound in drug discovery.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (Z)-5-Benzylidene-2-iminothiazolidin-4-one is primarily attributed to its ability to interact with biological macromolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. The compound’s interaction with DNA and RNA has also been studied, suggesting potential mechanisms for its antimicrobial and anticancer effects.
Molecular Targets and Pathways:
Proteins and Enzymes: Inhibition of key enzymes involved in bacterial cell wall synthesis.
DNA/RNA: Intercalation into DNA strands, disrupting replication and transcription processes.
類似化合物との比較
Thiazolidin-4-one: The parent compound without the benzylidene and imino groups.
5-Benzylidene-thiazolidin-4-one: Lacks the imino group at the 2-position.
2-Imino-thiazolidin-4-one: Lacks the benzylidene group at the 5-position.
Uniqueness: (Z)-5-Benzylidene-2-iminothiazolidin-4-one is unique due to the presence of both the benzylidene and imino groups, which confer enhanced reactivity and potential biological activities. This combination of functional groups allows for a broader range of chemical reactions and interactions with biological targets compared to its simpler analogs.
特性
CAS番号 |
14230-00-3 |
|---|---|
分子式 |
C10H8N2OS |
分子量 |
204.25 g/mol |
IUPAC名 |
(5Z)-2-amino-5-benzylidene-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H8N2OS/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)/b8-6- |
InChIキー |
SRILECHSVYTLLS-VURMDHGXSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
![N-[(E)-(2-hydroxy-5-nitro-phenyl)methyleneamino]-4-iodo-benzamide](/img/structure/B11712845.png)
![Ethyl [2-(3-chlorophenyl)]hydrazide oxalate](/img/structure/B11712848.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11712855.png)
![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine](/img/structure/B11712864.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11712868.png)
![2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B11712875.png)
![Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B11712876.png)

![4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11712883.png)

